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molecular formula C10H11ClO3 B8814136 2'-Chloro-6'-(methoxymethoxy)acetophenone CAS No. 1241953-55-8

2'-Chloro-6'-(methoxymethoxy)acetophenone

Cat. No. B8814136
M. Wt: 214.64 g/mol
InChI Key: BSPYTOCTWKAQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09168248B2

Procedure details

To a solution of 1-chloro-3-(methoxymethoxy)benzene (24 g, 136.74 mmol, 1.00 equiv, 98%) in THF (240 mL) was added TMP (21 g, 150.00 mmol, 1.10 equiv). To the above solution was added n-BuLi (61 mL, 1.10 equiv, 2.5 mol/L) dropwise with stirring at −75° C. over 30 min. After stirring for 2 h at −75° C., the resulting mixture was reacted with Ac2O (15.5 g, 148.92 mmol, 1.10 equiv, 98%) via dropwise addition with stirring at −75° C. over 30 min. The mixture was stirred for additional 30 min at room temperature, and then quenched by adding water. The resulting mixture was extracted with 2×300 mL of ethyl acetate. The combined organic layers was washed with H2O, dried over Na2SO4 and concentrated under vacuum to give 1-(2-chloro-6-(methoxymethoxy)phenyl)-ethanone as a yellow oil.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][O:10][CH3:11])[CH:3]=1.[Li]CCCC.[CH3:17][C:18](OC(C)=O)=[O:19]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][O:10][CH3:11])[C:3]=1[C:18](=[O:19])[CH3:17]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)OCOC
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
61 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
with stirring at −75° C. over 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 h at −75° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring at −75° C. over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for additional 30 min at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding water
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 2×300 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)OCOC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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